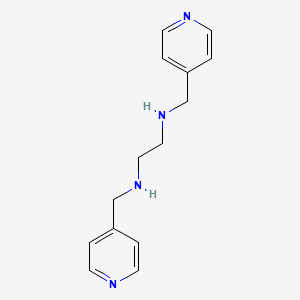
N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-pyridyl)-2,5-diazahexane is an organic compound that belongs to the class of bis-pyridyl ligands. This compound is characterized by the presence of two pyridine rings connected by a diazahexane chain. It is commonly used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(4-pyridyl)-2,5-diazahexane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-pyridylmethyl chloride with 1,6-diaminohexane under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,6-Bis(4-pyridyl)-2,5-diazahexane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-pyridyl)-2,5-diazahexane undergoes various chemical reactions, including:
Coordination Reactions: It forms stable coordination complexes with metal ions such as copper, zinc, and cadmium.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper nitrate, zinc acetate, and cadmium chloride are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: The formation of coordination polymers and discrete metal complexes.
Substituted Derivatives: Products with substituted pyridine rings.
Redox Products: Oxidized or reduced forms of the compound, depending on the reaction conditions.
Scientific Research Applications
1,6-Bis(4-pyridyl)-2,5-diazahexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-pyridyl)-2,5-diazahexane primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the diazahexane chain act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability, depending on the nature of the metal ion and the coordination environment.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(4-pyridyl)hexane: Similar structure but lacks the diazahexane chain.
1,3-Bis(4-pyridyl)propane: Shorter chain length between the pyridine rings.
1,4-Bis(4-pyridyl)butane: Intermediate chain length between the pyridine rings.
Uniqueness
1,6-Bis(4-pyridyl)-2,5-diazahexane is unique due to the presence of the diazahexane chain, which provides additional coordination sites and flexibility in forming complexes. This structural feature allows for the formation of more diverse and stable coordination networks compared to similar compounds with shorter or different chain lengths.
Properties
CAS No. |
7254-15-1 |
|---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-5-15-6-2-13(1)11-17-9-10-18-12-14-3-7-16-8-4-14/h1-8,17-18H,9-12H2 |
InChI Key |
YZKCSOHHNKRNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCCNCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


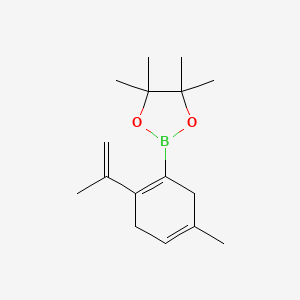
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
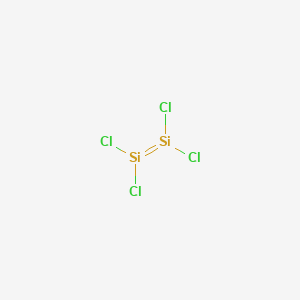
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
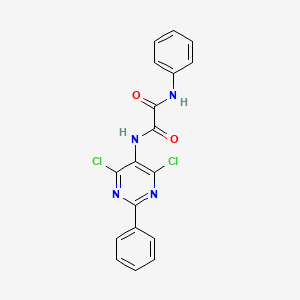
![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
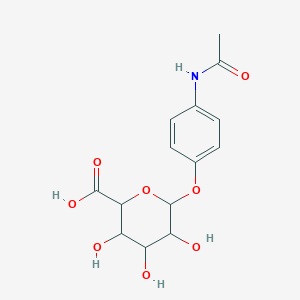
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)
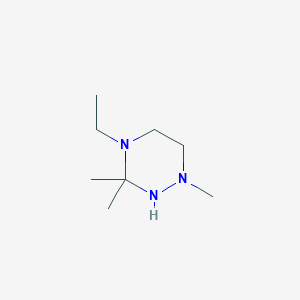
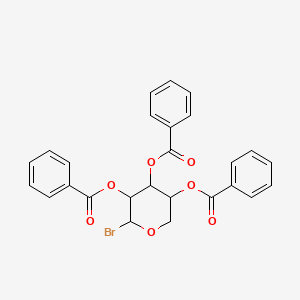
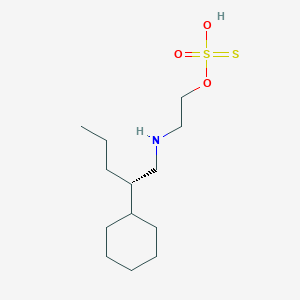
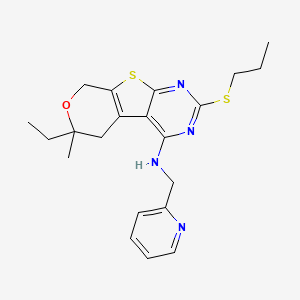
![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
